molecular formula C16H22S2 B12074166 5-(2-Ethylhexyl)-2,2'-bithiophene

5-(2-Ethylhexyl)-2,2'-bithiophene

Cat. No.: B12074166
M. Wt: 278.5 g/mol
InChI Key: KSSNHGRGVFLHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethylhexyl)-2,2’-bithiophene is an organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings connected by a single bond, with a 2-ethylhexyl group attached to one of the thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylhexyl)-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple a stannylated thiophene with a halogenated thiophene. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Ethylhexyl)-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylhexyl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

5-(2-Ethylhexyl)-2,2’-bithiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Ethylhexyl)-2,2’-bithiophene in organic electronics involves its ability to transport charge carriers, such as electrons and holes, through its conjugated system. The presence of the 2-ethylhexyl group enhances the solubility and processability of the compound, making it suitable for solution-based fabrication techniques. In biological applications, the compound’s mechanism may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethylhexyl)-2,2’-bithiophene is unique due to its balance of solubility, electronic properties, and ease of functionalization. The presence of the 2-ethylhexyl group provides a good balance between hydrophobicity and processability, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H22S2

Molecular Weight

278.5 g/mol

IUPAC Name

2-(2-ethylhexyl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C16H22S2/c1-3-5-7-13(4-2)12-14-9-10-16(18-14)15-8-6-11-17-15/h6,8-11,13H,3-5,7,12H2,1-2H3

InChI Key

KSSNHGRGVFLHGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.